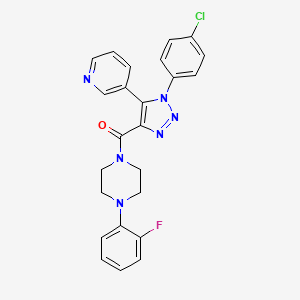
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H20ClFN6O and its molecular weight is 462.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClFN5O |
| Molecular Weight | 421.86 g/mol |
| LogP | 3.2003 |
| Polar Surface Area | 59.311 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The presence of chlorophenyl and fluorophenyl groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against various pathogens:
- Antifungal Activity : Compounds similar to the target compound have shown effective inhibition against fungi such as Candida albicans and Aspergillus fumigatus. For instance, a related triazole demonstrated a minimum inhibitory concentration (MIC) of 0.0156–0.5 μg/mL against ten fungal strains .
- Antibacterial Activity : Triazoles have also been reported to possess antibacterial properties. A study found that certain triazole derivatives exhibited MIC values ranging from 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. The target compound's structure suggests possible interactions with cancer cell signaling pathways:
- Cell Line Studies : In vitro studies on related triazole compounds have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with IC50 values indicating significant antiproliferative activity .
- Mechanism of Action : Triazoles may exert their anticancer effects through the inhibition of key enzymes involved in tumor growth and proliferation, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .
Structure-Activity Relationship (SAR)
The SAR of triazole compounds indicates that modifications to the triazole ring and substituents significantly affect biological activity:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings appears to enhance antimicrobial activity, while larger alkyl chains may reduce potency .
- Hybrid Compounds : Recent studies have explored hybrid compounds combining triazoles with other pharmacophores, leading to improved biological profiles against resistant bacterial strains .
Case Study 1: Antifungal Efficacy
A recent study evaluated a series of triazole derivatives for antifungal activity against clinical isolates of Candida species. The most potent compound showed an MIC of 0.031 μg/mL, significantly outperforming standard antifungal agents like fluconazole .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of a triazole derivative in breast cancer models. Results indicated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways, with IC50 values around 15 μM .
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN6O/c25-18-7-9-19(10-8-18)32-23(17-4-3-11-27-16-17)22(28-29-32)24(33)31-14-12-30(13-15-31)21-6-2-1-5-20(21)26/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTXLQWWGOUIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














